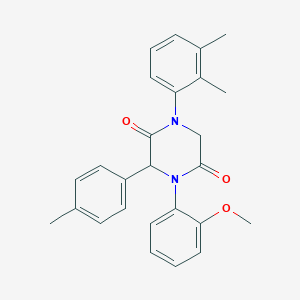
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential use in cancer treatment. This compound belongs to the class of piperazinediones and has shown promising results in inhibiting the growth and proliferation of cancer cells.
作用机制
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione inhibits BTK by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are involved in cell survival and proliferation. This compound also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, including CLL and NHL. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One of the major advantages of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also shown efficacy in CLL and NHL, which are difficult-to-treat hematological malignancies. However, one of the limitations of this compound is its potential for drug resistance, which has been observed in some preclinical studies. Further research is needed to address this issue and to optimize the dosing and administration of this compound.
未来方向
There are several future directions for research on 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione. One area of focus is the development of combination therapies that enhance the anti-tumor activity of this compound. For example, this compound has been shown to synergize with other BTK inhibitors and with drugs that target the PI3K-AKT pathway. Another area of research is the identification of biomarkers that can predict response to this compound and monitor treatment efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in patients with CLL and NHL, and to explore its potential for use in other hematological malignancies.
合成方法
The synthesis of 1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione involves the reaction of 2,3-dimethylphenyl isocyanate, 2-methoxyphenylboronic acid, and 4-methylphenylboronic acid with 1,4-bis(bromomethyl)benzene in the presence of a palladium catalyst. The reaction produces this compound as a white solid with a purity of over 99%.
科学研究应用
1-(2,3-Dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
属性
分子式 |
C26H26N2O3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
1-(2,3-dimethylphenyl)-4-(2-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O3/c1-17-12-14-20(15-13-17)25-26(30)27(21-10-7-8-18(2)19(21)3)16-24(29)28(25)22-9-5-6-11-23(22)31-4/h5-15,25H,16H2,1-4H3 |
InChI 键 |
YDZXJXDAJPDJBC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3OC)C4=CC=CC(=C4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
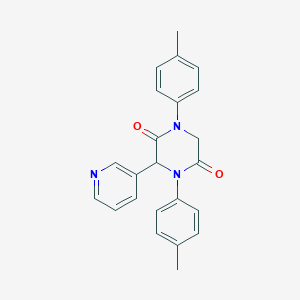
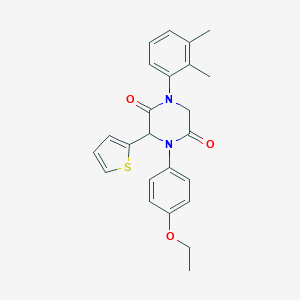
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
![1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242408.png)

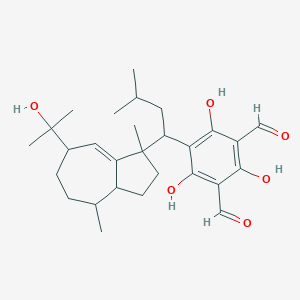
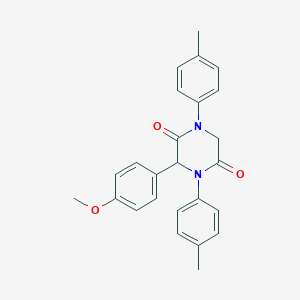
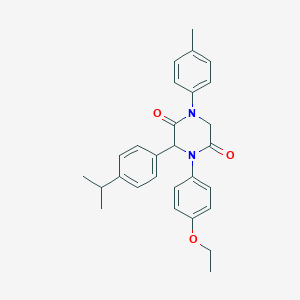
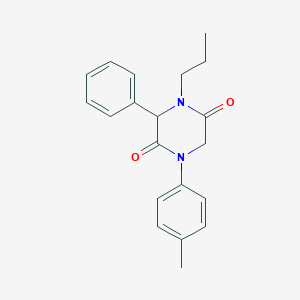
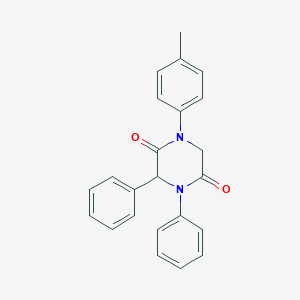
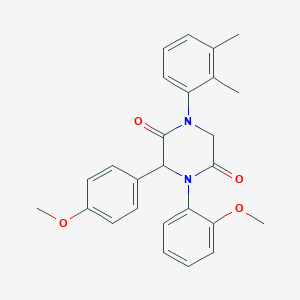
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
![3-[4-(Dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242427.png)
